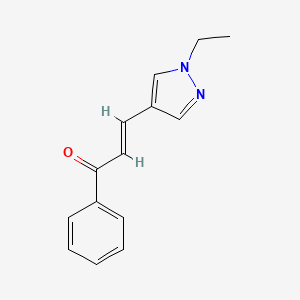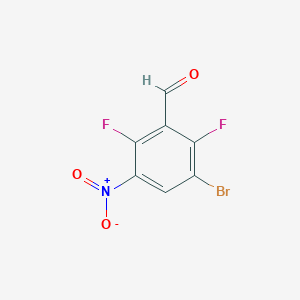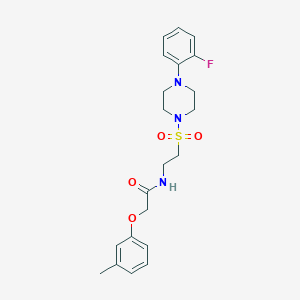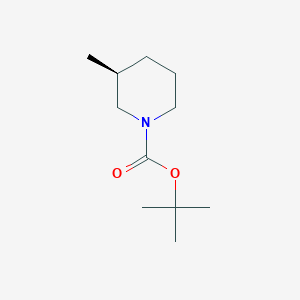![molecular formula C11H8ClN3O B2948185 4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole CAS No. 843621-80-7](/img/structure/B2948185.png)
4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of a chloro group at the 4th position and a methoxy group at the 9th position on the pyrimidoindole skeleton. Pyrimidoindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . For instance, some indole derivatives have shown inhibitory activity against certain kinases .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of indole derivatives can be influenced by modifications on the nucleobase and sugar, which can affect metabolic stability and affinity to the enzyme .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they can have diverse molecular and cellular effects.
Action Environment
It’s worth noting that environmental conditions can significantly impact the pharmacokinetics and pharmacodynamics of many compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 9-methoxyindole.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Final Cyclization: The intermediate compound is then subjected to further cyclization under specific reaction conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.
Cyclization Reactions: Cyclization reactions may require the use of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidoindoles, oxidized or reduced derivatives, and complex heterocyclic compounds.
科学研究应用
4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized heterocycles.
相似化合物的比较
Similar Compounds
- 4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole
- 4-Chloro-5H-pyrimido[5,4-b]indole
- 9-Methoxy-5H-pyrimido[5,4-b]indole
Uniqueness
4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c1-16-7-4-2-3-6-8(7)9-10(15-6)11(12)14-5-13-9/h2-5,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGSGDAPZUDANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2948102.png)
![rac-4-ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2948104.png)
![N-(3,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide](/img/structure/B2948106.png)




![4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide](/img/structure/B2948113.png)
![3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948114.png)
![2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide](/img/structure/B2948117.png)
![N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2948120.png)
![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2948121.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)
![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)
